2H-Isoindole-1-carbonitrile

Heterocyclic Chemistry Aromatic Stability Scaffold Selection

Standard 1H-indole derivatives lack sufficient dienophile reactivity for Diels-Alder cycloadditions. 2H-Isoindole-1-carbonitrile (CAS 40073-39-0) solves this with its uniquely activated 2H-isoindole core-disrupted aromaticity drives efficient cycloadditions to access complex polycyclic systems inaccessible via conventional indole chemistry. • Enhanced dienophile for Diels-Alder construction of fused heterocycles. • Key precursor for phthalocyanine pigments and BODIPY fluorescent dyes. • 1-CN handle for nucleophilic additions, reductions & cycloadditions. Supplied with CoA; ready for global dispatch.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 40073-39-0
Cat. No. B15072387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoindole-1-carbonitrile
CAS40073-39-0
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=C2C=C1)C#N
InChIInChI=1S/C9H6N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,6,11H
InChIKeyWPQADZONFSTHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Isoindole-1-carbonitrile Profile & Procurement


2H-Isoindole-1-carbonitrile (CAS 40073-39-0) is a heterocyclic building block featuring a fused benzopyrrole (isoindole) core with a nitrile substituent at the 1-position . This regioisomer of the more common 1H-indole scaffold exhibits a unique electronic configuration that renders it less stable than indole, yet highly reactive as a dienophile and a versatile intermediate for constructing phthalocyanines, BODIPY dyes, and pharmaceutical candidates [1].

Why Generic 2H-Isoindole-1-carbonitrile Substitution Fails


The 2H-isoindole framework is constitutionally distinct from its 1H-indole isomer, leading to profound differences in aromatic stability, electronic distribution, and reactivity [1]. While 1H-indole derivatives are ubiquitous in medicinal chemistry, the 2H-isoindole core is inherently less stable due to disrupted aromaticity, making it a more reactive dienophile and a specialized building block for fused heterocycles, phthalocyanines, and boron dipyrromethene (BODIPY) dyes that cannot be accessed via the 1H-indole pathway [1][2]. Furthermore, the presence of the 1-carbonitrile group provides a unique handle for further functionalization that is not present on the parent isoindole scaffold .

2H-Isoindole-1-carbonitrile Differentiation Evidence


Scaffold Stability: 2H-Isoindole vs. 1H-Indole

2H-Isoindole-1-carbonitrile belongs to the 2H-isoindole class, which is significantly less stable than its 1H-indole constitutional isomer due to disrupted aromaticity [1]. This inherent instability translates to higher reactivity, particularly as a dienophile in Diels-Alder reactions, a property not shared by the more stable 1H-indole core [1].

Heterocyclic Chemistry Aromatic Stability Scaffold Selection

Building Block: Nitrile vs. Parent Isoindole

The 1-carbonitrile substituent of 2H-Isoindole-1-carbonitrile provides a distinct synthetic handle absent in the parent isoindole scaffold (CAS 270-68-8) . While isoindole itself is a known building block for phthalocyanines and dyes, the nitrile group enables orthogonal reactivity for constructing nitrogen-containing heterocycles and facilitating nucleophilic additions .

Organic Synthesis Building Block Functional Handle

Rotatable Bonds: vs. N-Methyl Analog

Computational analysis indicates that 2H-Isoindole-1-carbonitrile has zero rotatable bonds, whereas its N-methyl derivative (2-methyl-2H-isoindole-1-carbonitrile, CAS 88251-63-2) possesses additional degrees of conformational freedom . A lower rotatable bond count is generally correlated with improved ligand efficiency and reduced entropic penalty upon target binding [1].

Physicochemical Properties Drug-likeness QSAR

2H-Isoindole-1-carbonitrile Applications


Diels-Alder Adducts and Polycyclic Frameworks

Leverage the enhanced dienophile reactivity of the 2H-isoindole core (as a class) to construct complex polycyclic structures via Diels-Alder cycloadditions, a transformation that is not accessible with the more stable 1H-indole scaffold [1].

Phthalocyanines and BODIPY Dye Precursor

Employ 2H-Isoindole-1-carbonitrile as a key building block in the synthesis of phthalocyanine-based pigments and BODIPY fluorescent dyes, exploiting the unique electronic properties of the isoindole framework that differ fundamentally from indole [1][2].

1-Substituted Isoindole Derivatives

Utilize the 1-carbonitrile group as a versatile synthetic handle for nucleophilic additions, reductions, and cycloadditions to generate a focused library of 1-substituted isoindole analogs for medicinal chemistry programs [1].

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